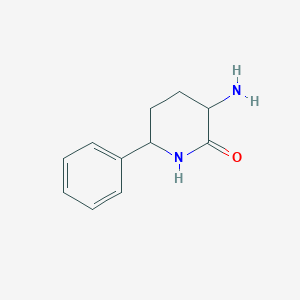

3-Amino-6-phenylpiperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-amino-6-phenylpiperidin-2-one |

InChI |

InChI=1S/C11H14N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |

InChI Key |

YMCIWBQWDBAHOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC(=O)C1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 6 Phenylpiperidin 2 One and Its Derivatives

Asymmetric Synthesis Approaches to Enantioenriched 3-Amino-6-phenylpiperidin-2-one

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses for chiral piperidinones. These methods aim to control the stereochemistry at the C3 and C6 positions, which is often crucial for biological activity.

Chiral Auxiliaries and Catalysts in Piperidinone Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively employed in the synthesis of chiral piperidinones. The auxiliary, after fulfilling its role, can typically be recovered and reused. wikipedia.orgsigmaaldrich.com

One notable approach involves the use of Evans chiral auxiliaries. nih.gov For instance, in the preparation of piperidone-based renin inhibitors, an Evans auxiliary was utilized to introduce the amino group with high enantioselectivity. nih.gov This auxiliary also functioned as a leaving group during an intramolecular cyclization to form the piperidone ring. nih.gov Similarly, (R)-phenylglycinol has been used as a chiral auxiliary in the synthesis of oxazolopiperidone lactams, which serve as precursors to more complex piperidine (B6355638) structures. mdpi.com The cyclocondensation reaction of (R)-phenylglycinol with a suitable precursor proceeds with dynamic kinetic resolution to yield the desired enantiopure product. mdpi.com

Chiral catalysts also play a pivotal role in asymmetric piperidinone synthesis. Chiral phosphoric acids, for example, have been used to promote intramolecular asymmetric aza-Michael cyclizations, yielding enantioenriched 3-spiropiperidines. whiterose.ac.uk These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

| Chiral Auxiliary/Catalyst | Application | Key Transformation | Ref |

| Evans Auxiliary | Synthesis of piperidone inhibitors | Enantioselective amination and intramolecular cyclization | nih.gov |

| (R)-Phenylglycinol | Synthesis of oxazolopiperidone lactams | Cyclocondensation with dynamic kinetic resolution | mdpi.com |

| Chiral Phosphoric Acid | Synthesis of 3-spiropiperidines | Intramolecular asymmetric aza-Michael cyclization | whiterose.ac.uk |

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions are a powerful tool for constructing the chiral piperidinone core in a single, stereocontrolled step. These strategies often employ chiral catalysts or reagents to induce asymmetry during the ring-forming process.

A rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are immediate precursors to 3-substituted piperidines. nih.gov This method utilizes a chiral ligand to control the stereochemical outcome of the carbometalation step. nih.gov Another innovative approach, termed "Clip-Cycle," involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization catalyzed by a chiral phosphoric acid to produce 3-spiropiperidines with high enantioselectivity. whiterose.ac.uk

Gold catalysis has also emerged as a valuable tool in piperidine synthesis. A gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of cyclic imidates, which can be further transformed into piperidin-4-ones. nih.gov This modular approach allows for the enantioselective synthesis of various substituted piperidines, especially when starting from chiral sulfinyl imines. nih.gov

Enzymatic Approaches for Stereoselective Amination

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity. nih.govacs.org

A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare stereodefined 3- and 3,4-substituted piperidines. nih.govacs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidines. nih.govacs.org

Furthermore, transaminases have been employed as catalysts for the asymmetric amination of 3-piperidinone derivatives to produce (R)-3-aminopiperidine derivatives. google.com This enzymatic method offers high product concentration and optical purity under mild reaction conditions, making it suitable for industrial-scale production. google.com Specifically, a transaminase from Mycobacterium vanbaalenii PYR-1 has been identified as an effective catalyst for this transformation. google.com

Classical and Modern Organic Synthesis Routes

Alongside asymmetric methods, traditional and contemporary organic synthesis techniques remain crucial for the preparation of this compound and its analogues. These routes often involve multiple steps and rely on well-established chemical transformations.

Multi-Step Preparations from Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from readily available precursors. For instance, a stereoselective approach to 6-alkylated piperidinones has been developed using a three-component vinylogous Mannich reaction. researchgate.net

A common strategy involves the construction of a suitable acyclic precursor containing the necessary functional groups, followed by a cyclization step to form the piperidinone ring. For example, the synthesis of 3-amino-2,6-piperidinedione hydrochloride has been reported starting from L-glutamine. google.com The process involves N-protection, cyclization using N,N'-carbonyldiimidazole, and subsequent deprotection. google.com

Intramolecular Cyclization Reactions for Piperidinone Ring Formation

Intramolecular cyclization is a key step in many synthetic routes to piperidinones. This ring-closing reaction can be promoted by various reagents and conditions. As previously mentioned, the Evans chiral auxiliary can act as a leaving group to facilitate intramolecular cyclization. nih.gov

Another example involves the intramolecular cyclization of a β-enamino diketone, which can be promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov This leads to the formation of a 4-acyl-1H-pyrrole-2,3-dione intermediate, which can be further elaborated. nih.gov Palladium-catalyzed intramolecular cyclization of N-allenyl-N-(2-iodophenyl)-acetamides via propargyl-allenyl isomerization is another sophisticated method for constructing heterocyclic rings, including those related to the piperidinone scaffold. researchgate.net

Reductive Amination and Hydrogenation Techniques

Reductive amination is a cornerstone method for forming the piperidine ring, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. researchgate.netnih.gov This process can be applied intramolecularly to synthesize cyclic structures like piperidinones. The synthesis often starts with precursors that, upon reaction, form the six-membered ring. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) serves multiple roles in imine formation, cyclization, and reduction of the piperidinone intermediate. mdpi.com

Catalytic hydrogenation is another key technique, frequently used to reduce a pyridine (B92270) or tetrahydropyridine (B1245486) precursor to the desired piperidine ring. google.com A common strategy involves the reduction of a corresponding 3-amino-2-phenylpyridine (B110993) derivative. google.com This reduction can be achieved using various systems, including sodium in boiling alcohol (e.g., butanol) or, more commonly, catalytic hydrogenation with hydrogen gas in the presence of a metal catalyst. google.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. A variety of reducing agents and catalytic systems have been documented for reductive amination and related hydrogenation processes.

Interactive Table 1: Reagents and Catalysts in Reductive Amination and Hydrogenation

| Reagent/Catalyst | Type | Application/Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reducing Agent | Used for the reduction of imines; can be activated with acids like boric acid under solvent-free conditions. google.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selective for the reduction of imines in the presence of carbonyl groups. google.comresearchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective agent for reductive amination of various aldehydes and ketones. google.comresearchgate.net |

| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Catalytic System | Efficient for the reductive amination of aldehydes with anilines. google.com |

| Nickel Nanoparticles | Catalyst | Catalyzes reductive amination via transfer hydrogenation using isopropanol. google.com |

| Iridium(I) Complexes | Catalyst | Effective for stereoselective catalytic hydrogenation of pyridinium (B92312) salts. mdpi.com |

| Palladium on Carbon (Pd/C) | Catalyst | Commonly used for hydrogenation and hydrogenolysis reactions. google.com |

| Phenylsilane (PhSiH₃) | Reducing Agent | Used in iron-catalyzed reductive cyclization to form piperidones. mdpi.com |

Derivatization and Functionalization Strategies of the this compound Core

Once the core structure is synthesized, its functional groups—the C-3 amine, the C-6 phenyl ring, and the piperidinone nitrogen—offer multiple handles for further chemical modification to create a library of derivatives.

Chemical Transformations at the Amine Group (C-3)

The primary amine at the C-3 position is a key site for functionalization. Standard amine chemistry can be applied to introduce a wide variety of substituents.

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. A powerful method for this is sequential or direct reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. google.comresearchgate.net This avoids the over-alkylation problems often associated with using alkyl halides. researchgate.net For example, reacting the C-3 amine with an aldehyde (R-CHO) and a reducing agent would yield the corresponding N-alkylated derivative.

N-Acylation: The amine group can be readily acylated using acyl chlorides or acid anhydrides to form amides. This reaction introduces a carbonyl group, which can alter the compound's electronic and steric properties.

Modifications of the Phenyl Substituent (C-6)

The phenyl ring at the C-6 position is another site for introducing structural diversity. The reactivity of the phenyl ring allows for electrophilic aromatic substitution or cross-coupling reactions, provided the starting materials are appropriately chosen or synthesized.

Research on related phenylpiperidine structures shows that modifications to the phenyl ring are a common strategy for tuning properties. nih.gov For instance, functional groups can be introduced to alter electronic effects. In one study on a related piperidine synthesis, the presence of an electron-releasing methoxy (B1213986) group on the aryl ring led to different products compared to an electron-withdrawing nitro group, highlighting the influence of phenyl substituents on reactivity. mdpi.com

Common strategies for modifying the phenyl group include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could be performed on the phenyl ring, typically directing substituents to the ortho, meta, or para positions depending on existing groups and reaction conditions.

Cross-Coupling Reactions: If a halo-substituted phenyl group (e.g., 6-(4-bromophenyl)) is used in the initial synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions can be employed. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Interactive Table 2: Potential Modifications of the C-6 Phenyl Group

| Modification Type | Reagents/Reaction | Potential Substituent |

|---|---|---|

| Sulfonylation | Fuming Sulfuric Acid | Sulfonic Acid (-SO₃H) |

| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | Aryl groups (e.g., biphenyl) |

| Methylsulfonylation | As seen in related structures nih.gov | Methylsulfonyl (-SO₂CH₃) |

Alkylation and Acylation of the Piperidinone Nitrogen

The nitrogen atom within the piperidinone ring is part of a lactam (a cyclic amide). This nitrogen can also be functionalized, though it is generally less nucleophilic than the C-3 primary amine. The reaction typically requires deprotonation with a strong base to form a lactam anion, which can then react with an electrophile.

N-Alkylation: The lactam nitrogen can be alkylated by treatment with a base (e.g., sodium hydride) followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This introduces an alkyl group onto the ring nitrogen, converting the secondary amide to a tertiary amide. In a study on related 4-phenylpiperidines, the piperidine nitrogen was successfully alkylated with a propyl group. nih.gov

N-Acylation: Similarly, after deprotonation, the resulting anion can be reacted with an acyl chloride or anhydride (B1165640) to yield an N-acyl lactam, or an imide derivative. This functionalization can significantly impact the electronic properties and conformation of the piperidinone ring.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships for various applications.

Stereochemical Aspects and Conformational Analysis of 3 Amino 6 Phenylpiperidin 2 One

Enantiomeric and Diastereomeric Purity Control in Synthesis

The synthesis of 3-amino-6-phenylpiperidin-2-one with high stereochemical purity is a significant challenge, necessitating precise control over the generation of its chiral centers. The methods employed focus on either introducing chirality from the start or separating stereoisomers after they are formed.

A primary strategy involves asymmetric synthesis , which aims to selectively produce a single enantiomer or diastereomer. This can be achieved by using enantiomerically pure starting materials. For instance, syntheses of related 3-aminopiperidine structures often commence from natural α-amino acids like L-glutamic acid or L-glutamine. google.com This approach embeds the desired stereochemistry from the outset, guiding the formation of subsequent chiral centers. Another powerful technique is the use of a chiral auxiliary , a temporary chemical moiety that directs the stereochemical course of a reaction. For example, in the synthesis of related piperidinones, a chiral group can be attached to the nitrogen atom, influencing alkylation or other modifications at the C3 position before being cleaved to yield the enantiomerically enriched product. researchgate.net

When a synthesis results in a mixture of stereoisomers (a racemic or diastereomeric mixture), chiral resolution or separation becomes necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative method to separate enantiomers and determine the enantiomeric excess (ee) of a product. researchgate.netnih.gov For diastereomers, which have different physical properties, separation is often more straightforward and can be accomplished using standard chromatographic techniques like flash chromatography or column chromatography. researchgate.net

An alternative classical resolution technique is fractional crystallization . This method involves reacting a racemic mixture of the amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. google.com These salts have different solubilities, allowing one to be selectively crystallized from the solution. Subsequent removal of the resolving agent liberates the enantiomerically pure amine. google.com The absolute configuration of the final, purified stereoisomers is definitively determined using single-crystal X-ray crystallography. researchgate.netnih.gov

| Technique | Description | Application Example |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral starting materials or auxiliaries to selectively form one stereoisomer. | Synthesis of 3-aminopiperidine derivatives from L-glutamic acid. |

| Chiral HPLC | Chromatographic method using a chiral stationary phase to separate enantiomers. | Separation and purity analysis of chiral piperidin-2-one intermediates. researchgate.netnih.gov |

| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Optical resolution of 3-aminopiperidine enantiomers. google.com |

| Column Chromatography | Standard chromatographic separation of diastereomers based on polarity differences. | Purification of synthetic intermediates of piperidine (B6355638) derivatives. |

| X-ray Crystallography | Determines the absolute three-dimensional structure and configuration of a crystalline molecule. | Confirmation of the absolute configuration of separated stereoisomers. researchgate.netnih.gov |

Conformational Dynamics of the Piperidinone Ring System

The six-membered piperidinone ring in this compound is not planar but exists in various puckered conformations to relieve ring strain. The dynamics of this ring system are largely dictated by the nature and orientation of its substituents. The piperidine ring generally adopts a chair conformation , which is the most stable arrangement, analogous to cyclohexane. nih.govacs.org However, the presence of the lactam (amide within a ring) functionality and substituents introduces torsional and steric strains that can lead to distorted chair or boat conformations.

The conformational equilibrium of the ring is significantly influenced by the preference of its substituents to occupy either an axial or equatorial position. Large substituents typically favor the more spacious equatorial position to minimize steric hindrance. In this compound, the bulky phenyl group at the C6 position is expected to strongly prefer an equatorial orientation. The conformational preference of the C3-amino group is more complex and can be influenced by solvent and pH.

Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for predicting the relative energies of different conformers. nih.govresearchgate.net These calculations can model the electrostatic and steric interactions that determine the most stable ring puckering and substituent orientations. Experimental validation is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants (J-values) between protons on adjacent carbons provides direct information about the dihedral angles between them, which in turn defines the ring's conformation. nih.gov For example, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, characteristic of a chair conformation.

| Conformation | Key Features | Influencing Factors |

|---|---|---|

| Chair | Most stable, staggered arrangement of atoms, minimizing torsional strain. | Generally preferred for six-membered rings. acs.org |

| Boat/Twist-Boat | Less stable conformations with higher energy due to eclipsing and flagpole interactions. | May exist in equilibrium or as transition states between chair forms. |

| Axial Substituent | Substituent points perpendicular to the general plane of the ring. Can lead to steric (1,3-diaxial) strain. | Generally disfavored for bulky groups. |

| Equatorial Substituent | Substituent points outwards from the side of the ring. Generally more stable. | Preferred orientation for bulky groups like phenyl to minimize steric hindrance. nih.gov |

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific stereochemistry of this compound is fundamental to its ability to interact with other molecules, particularly biological targets like enzymes and receptors. researchgate.net Molecular recognition is a highly specific process based on the three-dimensional complementarity between a ligand and its binding site. The spatial orientation of the amino and phenyl groups, dictated by the molecule's absolute configuration and preferred conformation, determines how it fits and what interactions it can form within a binding pocket.

Different enantiomers and diastereomers of a compound will present a different "face" to a biological target. The amino group can act as a hydrogen bond donor and acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions. The precise location and orientation of these functional groups are critical. A change in stereochemistry at either the C3 or C6 position will alter the relative positioning of these groups, potentially strengthening or weakening key interactions, or making them impossible altogether. This is why different stereoisomers of a drug can have vastly different biological activities, with one isomer being potent while another is inactive.

Structure Activity Relationship Sar Studies of 3 Amino 6 Phenylpiperidin 2 One Derivatives

Elucidation of Key Pharmacophoric Elements within the 3-Amino-6-phenylpiperidin-2-one Scaffold

Pharmacophore modeling based on analogs suggests that the key elements of the this compound scaffold for biological activity, particularly as a peptide mimetic, are the spatial arrangement of the amino group, the phenyl ring, and the lactam carbonyl. nih.gov

In the context of renin inhibitors, the 3-amino-4-phenyl-2-piperidone scaffold was designed to mimic the P2-P3 residues of the substrate angiotensinogen. nih.gov The crucial pharmacophoric features identified include:

The 3-Amino Group: This group, particularly its stereochemistry, is critical. In the most potent inhibitors, a 3(S)-amino configuration was essential for activity. This group likely engages in key hydrogen bonding interactions within the enzyme's active site. nih.gov

The Phenyl Ring: The position and orientation of the phenyl group are vital for fitting into the S3 subsite of renin. The relative stereochemistry between the amino group and the phenyl ring significantly influences potency. nih.gov

The Lactam Ring: The rigid piperidone ring serves as a conformational constraint, locking the amino and phenyl substituents into a specific orientation. This pre-organization is intended to reduce the entropic penalty of binding to the target protein. nih.gov

Substituents on the Amino Group and Piperidine (B6355638) Nitrogen: Modifications at these positions are crucial for modulating activity and physicochemical properties. For instance, acylation of the 3-amino group and substitution on the piperidine nitrogen with groups that can interact with other parts of the binding site have a profound impact on potency. nih.gov

Impact of Substituent Variations on Molecular Interactions

The study of 3-amino-4-phenyl-2-piperidone derivatives as renin inhibitors revealed significant effects of substituent variations on their inhibitory potency. nih.gov

Table 1: Impact of N-Acyl and N-Piperidine Substituents on Renin Inhibitory Activity of 3(S)-Amino-4(R)-phenyl-2-piperidone Derivatives. nih.gov

| Compound | N-Acyl Group | N-Piperidine Substituent | IC50 (nM) |

| 18 | Acetyl | -CH(Butyl)CONH-R | 21 |

| Acyclic Control | Acetyl | (Acyclic Phenylalanine) | 0.85 |

| 17 | Boc | -CH(Butyl)CONH-R | 130 |

| 20 | Phthaloyl | -CH(Butyl)CONH-R* | >1000 |

*R represents a complex side chain: [4(S)-[(butylamino)carbonyl]-1(S)-(cyclohexylmethyl)-2(S)-hydroxy-5-methylhexyl]

From this data, several key observations can be made:

N-Acyl Group: The nature of the acyl group on the 3-amino function has a dramatic effect on potency. An acetyl group (compound 18 ) resulted in a significantly more potent inhibitor compared to a tert-butoxycarbonyl (Boc) group (compound 17 ) or a phthaloyl group (compound 20 ). This suggests that the size and electronic properties of this group are critical for optimal interaction within the S3 subsite. nih.gov

N-Piperidine Substituent: The substituent at the N1 position of the piperidone ring is crucial for orienting the molecule within the enzyme's active site and for establishing interactions in the S2 and S1 subsites. The complex acetamide (B32628) substituent in the active compounds occupies these pockets. nih.gov

Comparison with Acyclic Control: The most potent piperidone-based inhibitor (18 ) was still about 25-fold less potent than its acyclic counterpart. This loss in potency was attributed to the conformational constraints of the piperidone ring, which may not perfectly replicate the ideal extended conformation of the acyclic ligand when bound to the enzyme. nih.gov

Spatial Orientation and Conformational Requirements for Activity

The spatial orientation of the substituents on the piperidone ring is a determining factor for biological activity. Molecular modeling studies on the 3-amino-4-phenyl-2-piperidone-based renin inhibitors indicated that the conformational restrictions imposed by the lactam ring were a double-edged sword. nih.gov

Stereochemistry: The relative stereochemistry of the substituents is paramount. The 3(S), 4(R) diastereomer was found to be more potent than the 3(S), 4(S) diastereomer, highlighting the importance of the precise spatial relationship between the amino group and the phenyl ring for fitting into the enzyme's active site. nih.gov

Ring Conformation: The piperidone ring itself is conformationally restricted. While this can be advantageous in pre-organizing the pharmacophoric groups for binding, it can also lead to a loss of potency if the fixed conformation does not perfectly match the optimal binding geometry. Molecular modeling suggested that the piperidone ring's conformation distorted the 3(S) center from the ideal geometry present in the extended conformation of the acyclic inhibitor when bound to renin. nih.gov

Flexibility vs. Rigidity: This work underscores the delicate balance between molecular flexibility and rigidity in drug design. While the rigid piperidone scaffold successfully mimicked certain features of the native peptide ligand, the lack of complete conformational freedom prevented it from achieving the same level of potency as a more flexible analog. nih.gov

Molecular and Cellular Mechanisms of Biological Action of 3 Amino 6 Phenylpiperidin 2 One Analogs

Receptor Binding and Modulation Profiles

The interaction of 3-amino-6-phenylpiperidin-2-one analogs with specific receptors is a cornerstone of their biological activity. Their chemical structure allows them to fit into the binding sites of several receptor families, often with high affinity and selectivity, thereby initiating or blocking cellular signaling pathways.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)

Analogs of this compound, particularly those based on the 3-phenylpiperidine (B1330008) scaffold, have been shown to interact with central dopamine (B1211576) and serotonin receptor systems. The 3-(3-hydroxyphenyl)piperidine moiety, for instance, is considered essential for potent and selective dopamine autoreceptor-stimulating activity. nih.gov Modifications to this core structure, such as the introduction of a hydroxyl group at the 4-position of the phenyl ring, can lead to dopaminergic activity that is not selective for autoreceptors. nih.gov

Furthermore, various piperidine (B6355638) and piperazine (B1678402) derivatives have been developed as ligands for dopamine, serotonin (5-HT), and norepinephrine (B1679862) receptors. google.com Some of these compounds potently inhibit the reuptake of all three of these neurotransmitters. nih.gov The selectivity for specific receptor subtypes, such as dopamine D2 or serotonin 5-HT2A, is heavily influenced by the chemical nature and orientation of substituents on the piperidine nitrogen. google.comnih.gov The affinity for these receptors is typically determined through competitive binding assays using radiolabeled ligands. google.comnih.gov

Table 1: Representative Binding Affinities of Piperidine Scaffolds for Neurotransmitter Receptors This table presents example data for piperidine-based compounds to illustrate typical binding profiles. The values are not specific to this compound itself but are representative of the broader chemical class.

| Receptor Subtype | Ligand Type | Binding Affinity (Ki, nM) |

|---|---|---|

| Dopamine D2 | Antagonist | ~0.74 |

| Serotonin 5-HT1A | Partial Agonist | ~1.1 |

Neurokinin Receptor Antagonism at the Molecular Level

A significant mechanism of action for certain analogs is the antagonism of neurokinin (NK) receptors, particularly the NK1 receptor for substance P. nih.govresearchgate.net NK1 receptor antagonists function by competitively binding to the receptor, which blocks the emetic signaling pathway mediated by substance P, a key neurotransmitter involved in nausea and vomiting. tandfonline.comnih.gov This blockade occurs at central sites, including the nucleus tractus solitarius in the brainstem. researchgate.nettandfonline.com

At the molecular level, nonpeptide antagonists, despite their chemical diversity, appear to interact with a common binding domain on the NK1 receptor. nih.gov This binding site is located in a region that spans from the second extracellular loop through transmembrane segments V and VI to the third extracellular loop. nih.gov While the general location is shared, different antagonists rely on distinct sub-epitopes within this domain, with the outer part of transmembrane segment VI being a particularly critical area for interaction. nih.gov The piperidine ring is a structural feature found in compounds that exhibit selectivity for the NK1 receptor over other tachykinin (NK2, NK3) and neurotransmitter receptors. wikipedia.org

Sigma Receptor Affinity and Selectivity

The sigma (σ) receptors, specifically the σ1 and σ2 subtypes, have emerged as important targets for piperidine-based compounds. nih.govnih.gov Numerous derivatives containing piperidine or piperazine scaffolds have been developed as high-affinity σ1 receptor ligands. uniba.itrsc.orgnih.gov The σ1 receptor is a unique protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of neurological disorders. researchgate.net

The affinity and selectivity of these analogs for sigma receptors are highly dependent on their structure. For example, a phenoxyalkyl moiety connected to the piperidine nitrogen is considered an optimal scaffold for achieving selectivity for the σ1 receptor over the σ2 subtype. uniba.it The substitution pattern on the piperidine ring and the nature of the aromatic groups also play a crucial role in binding. uniba.itchemrxiv.org Docking studies reveal that the basic nitrogen of the piperidine ring often forms a key interaction with the amino acid residue Glu172 within the σ1 receptor's binding site. chemrxiv.org

Table 2: Representative Sigma Receptor Binding Affinities for Piperidine-Based Ligands This table provides example data for piperidine derivatives to illustrate typical binding affinities for sigma receptors. Ki values represent the concentration of the ligand required to inhibit 50% of radioligand binding.

| Compound Type | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-Phenoxyethyl-4-methylpiperidine | 0.34 - 1.49 | 17.2 - 809 | High |

| Disubstituted Piperidine | High Affinity | Low Affinity | High |

Enzyme Inhibition and Modulation

Beyond receptor interactions, this compound analogs can exert their effects by directly inhibiting or modulating the activity of specific enzymes. This can disrupt metabolic pathways or cellular signaling cascades.

Inhibition of Enzymes Involved in Neurotransmitter Metabolism

Certain piperidine derivatives have been investigated for their ability to inhibit enzymes that metabolize neurotransmitters. For example, some polyfunctionalized pyridines containing a propargylamine (B41283) group—a moiety known to be responsible for monoamine oxidase (MAO) inhibition—have been shown to selectively inhibit MAO-A. nih.gov MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the concentration and availability of these neurotransmitters in the synapse can be increased. Additionally, some piperidine derivatives have shown inhibitory activity towards various cytochrome P450 isoforms, which are involved in the metabolism of a wide range of compounds, including some neuroactive agents. nih.gov

Farnesyltransferase Inhibition

A notable molecular mechanism for some this compound derivatives is the inhibition of farnesyltransferase (FTase). nih.gov This enzyme is responsible for the farnesylation of proteins, a critical post-translational modification for proteins involved in cellular signal transduction, such as the Ras protein. nih.govnih.gov Inhibitors of FTase are designed as peptidomimetics that mimic the C-terminal CaaX motif of the protein substrate that the enzyme recognizes. nih.govresearchgate.net

A series of N-substituted 3-amino-6-phenylpiperidin-2-ones has been specifically designed as FTase inhibitors, with some compounds demonstrating potent inhibition with IC50 values in the low nanomolar range. nih.gov In these designs, the 6-phenyl group of the piperidinone core mimics a C-terminal amino acid of the CaaX box, while the 3-amino group serves as a point for substitutions to optimize binding and potency. nih.gov

Table 3: Farnesyltransferase (FTase) Inhibitory Activity of Piperidine Analogs This table shows representative IC50 values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound Type | Target | IC50 (nM) |

|---|---|---|

| 2-Phenyl-3-nitropiperidine Analog | FTase | 3.0 - 5.4 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov This membrane-associated zinc hydrolase catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into various NAEs, including the endocannabinoid anandamide (B1667382). nih.govescholarship.orguniprot.org The inhibition of NAPE-PLD is a key strategy for modulating the levels of these signaling lipids.

Analogs of this compound, particularly those featuring a phenylpiperidine scaffold, have been identified as potent inhibitors of NAPE-PLD. A prominent example is the compound LEI-401, which incorporates a (S)-3-phenylpiperidine group. researchgate.net

Discovery and Research Findings:

LEI-401 was identified through a high-throughput screening (HTS) campaign designed to discover novel NAPE-PLD inhibitors. nih.gov This screening led to the development of a class of potent and selective inhibitors. Research has demonstrated that LEI-401 is a first-in-class, brain-active NAPE-PLD inhibitor that effectively blocks the biosynthesis of NAEs. nih.gov

Structure-activity relationship studies highlighted the importance of the (S)-3-phenylpiperidine moiety for the compound's inhibitory activity. researchgate.net Further research confirmed that LEI-401 retains its activity on both human and mouse NAPE-PLD, although with slightly reduced potency on the murine enzyme. nih.gov The inhibitory mechanism of some other inhibitors, such as symmetrically substituted dichlorophenes, has been characterized as noncompetitive, where the inhibitor alters the Vmax but not the Km of the enzyme. nih.gov In contrast, another inhibitor, ARN19874, acts through an uncompetitive mechanism.

| Compound | Inhibitory Constant (Ki) or IC50 | Target Enzyme | Reference |

|---|---|---|---|

| LEI-401 | Ki = 0.18 µM | Mouse NAPE-PLD | nih.gov |

| ARN19874 | IC50 ≈ 34 µM | Human NAPE-PLD | researchgate.netnih.gov |

| Lithocholic acid | IC50 = 68 µM | NAPE-PLD | nih.gov |

| Hexachlorophene (Inh 1) | Apparent KI ≈ 2 µM | Recombinant Nape-pld | nih.gov |

| Bithionol (Inh 2) | Apparent KI ≈ 2 µM | Recombinant Nape-pld | nih.gov |

Investigations of Intracellular Signaling Pathway Perturbations

The inhibition of NAPE-PLD by analogs of this compound directly perturbs intracellular signaling pathways by altering the available pool of NAE lipid messengers. nih.gov These lipids interact with various cellular targets, and their modulation can have significant downstream effects.

Detailed Research Findings:

The primary signaling perturbation caused by the phenylpiperidine analog LEI-401 is the reduction of NAE levels. Studies in neuroblastoma cells and in the brains of mice demonstrated that LEI-401 significantly lowered the concentration of a wide range of NAEs, including anandamide. nih.gov

Crucially, this effect was proven to be dependent on the compound's specific action on NAPE-PLD. In NAPE-PLD knockout (KO) mice, administration of LEI-401 did not result in a reduction of NAE levels, confirming the enzyme as the specific target for the signaling perturbation. nih.gov

The consequences of this signaling disruption were observed at a behavioral level in animal models. The reduction of brain anandamide levels by LEI-401 led to effects that mimic the antagonism of the cannabinoid CB1 receptor, such as activation of the hypothalamus-pituitary-adrenal (HPA) axis and impairment of fear extinction memory. nih.gov This demonstrates a clear link between the enzymatic inhibition by the NAPE-PLD inhibitor and the perturbation of the endocannabinoid signaling pathway.

Computational and Theoretical Investigations of 3 Amino 6 Phenylpiperidin 2 One

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in contemporary drug discovery and design, providing a virtual framework to predict how a ligand, such as 3-Amino-6-phenylpiperidin-2-one, might interact with a biological target. nih.govarxiv.org These computational techniques are instrumental in identifying potential protein targets and elucidating the specific binding modes of small molecules.

The process begins with the generation of a three-dimensional (3D) model of this compound. This model is then computationally "docked" into the binding site of a target protein. Docking algorithms explore a vast conformational space to find the most favorable binding orientation of the ligand within the protein's active site, ranked by a scoring function that estimates the binding affinity. mdpi.com The outcomes of these simulations can reveal crucial details about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov

For derivatives of this compound, molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions. MD simulations provide a dynamic view of the complex, illustrating how the ligand and protein move and interact over time. This can help to assess the stability of the binding pose and identify key amino acid residues that are critical for the interaction. mdpi.comrsc.org For instance, a study on pteridinone derivatives, which share structural motifs with piperidinones, utilized MD simulations to confirm the stability of the ligand-protein complex over a 50-nanosecond period. mdpi.com

The insights gained from molecular modeling and docking are not only predictive but also prescriptive. They can guide the rational design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationship at a molecular level, chemists can modify the structure of this compound to enhance its interactions with the target, leading to the development of more effective compounds. arxiv.org

Table 1: Key Interaction Parameters from Molecular Docking Simulations

This interactive table summarizes typical parameters analyzed in molecular docking studies. The values are hypothetical for this compound and serve as an illustrative example.

| Parameter | Description | Example Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the target protein. More negative values indicate stronger binding. | -8.5 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | 3 |

| Hydrophobic Interactions | The non-polar interactions between the ligand and protein residues. | Phenyl ring with Leu, Val, Ile |

| Electrostatic Interactions | The ionic and polar interactions between the ligand and the protein. | Amino group with Asp, Glu |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | -75.0 |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, NBO analysis)

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to investigate the geometric and electronic properties of organic compounds like this compound. nih.govscirp.org

DFT calculations can be employed to optimize the molecular geometry of this compound, providing accurate bond lengths and angles. researchgate.net Furthermore, these calculations yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical tool that delves into the details of chemical bonding and electron delocalization within a molecule. nih.govscirp.org For this compound, NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.gov It provides a picture of the charge distribution across the molecule, identifying electron-rich and electron-deficient regions, which are crucial for understanding its reactivity and intermolecular interactions. researchgate.net

These computational approaches can also predict various molecular properties, including ionization potential, electron affinity, electronegativity, and chemical hardness, which are all derived from the HOMO and LUMO energies. nih.gov This comprehensive electronic profile is invaluable for predicting how this compound will behave in different chemical environments and how it might interact with biological targets. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)

This interactive table showcases typical electronic properties that can be calculated for this compound using quantum chemical methods. The values are hypothetical examples.

| Property | Description | Example Value |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | -6.2 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | -1.5 |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. A larger gap suggests higher stability and lower reactivity. | 4.7 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.8 |

| NBO Charge on Amino N | The calculated partial charge on the nitrogen atom of the amino group, indicating its electron density. | -0.85 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are important for their activity, thereby guiding the design of more potent analogs. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized into different types, such as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields). nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. Furthermore, the interpretation of the QSAR model can reveal which molecular properties are most influential for the biological activity. For example, a QSAR study on aminophenyl benzamide (B126) derivatives revealed that hydrophobic character and the presence of hydrogen bond donors were crucial for their inhibitory activity. nih.gov This type of information is invaluable for the rational design of new and improved derivatives.

Table 3: Common Molecular Descriptors Used in QSAR Studies

This interactive table lists some of the common descriptors that would be used in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| 1D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| 2D | Number of Rotatable Bonds | The number of bonds which allow free rotation around themselves. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

| 3D | Dipole Moment | The magnitude of the net molecular dipole. |

Advanced Applications of the 3 Amino 6 Phenylpiperidin 2 One Scaffold in Chemical Biology

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The aminopiperidinone core, a key feature of 3-amino-6-phenylpiperidin-2-one, is found in molecules used to probe biological systems. For instance, the simpler related compound, 3-Amino-2-piperidinone, is a metabolite of the amino acid ornithine and can be used to detect the presence of certain cancers or metabolic disorders like hyperornithinemia by measuring its concentration in biological samples. biosynth.com

While direct examples for the 6-phenyl substituted variant are specific, analogous scaffolds have proven invaluable. For example, derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been developed as potent, noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov One such compound, perampanel (B3395873), emerged from these efforts and serves as a critical tool for studying glutamatergic neurotransmission, which is implicated in epilepsy and other neurological diseases. nih.gov The successful development of perampanel highlights how a nitrogen-containing heterocyclic core can be systematically modified to create highly specific probes and modulators for key protein targets in the central nervous system. nih.gov This underscores the potential of the this compound scaffold for similar applications, where the amino and phenyl groups can be tailored to achieve specific interactions within a biological target.

Utility as Building Blocks for Complex Bioactive Molecules

The this compound structure serves as a valuable chiral building block for the synthesis of more intricate and biologically active molecules. The strategic placement of the amino group, the phenyl ring, and the lactam functionality provides a rich chemical handle for diversification. Related 3-aminopiperidine compounds are recognized as crucial intermediates in the synthesis of various pharmaceutically active agents. google.com For instance, they form the core of certain quinolone antibacterial agents and peptide analogues designed to inhibit bacterial enzymes. google.com

The synthetic utility of analogous scaffolds is well-documented. The 3-aminopyridin-2-one motif, a close structural relative, has been employed as a starting point for creating kinase-targeted fragment libraries. nih.gov This scaffold is advantageous because it can form multiple hydrogen bonds with the hinge region of protein kinases and possesses several points for derivatization, allowing for rapid expansion into a library of diverse compounds. nih.gov This approach led to the identification of novel inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are important targets in cancer therapy. nih.govebi.ac.uk The synthesis of these complex inhibitors from a simpler aminopyridinone core demonstrates the power of this building block approach in medicinal chemistry. nih.gov

Furthermore, the concept of using amino-substituted heterocyclic building blocks extends to the synthesis of natural product analogs. mdpi.com For example, amino acetophenones have been used to construct 3-aryl-2-quinolones, which are structural analogs of naturally occurring 3-phenylcoumarins known for a wide range of biological activities. mdpi.com This suggests that the this compound scaffold could similarly be employed to generate novel analogs of existing natural products, potentially leading to compounds with improved properties.

Table 1: Examples of Bioactive Scaffolds and Their Applications

| Scaffold | Application/Target | Resulting Compound Type | Reference |

| 3-Aminopyridin-2-one | Kinase Inhibition | MPS1 and Aurora Kinase Inhibitors | nih.gov |

| 1,3,5-Triaryl-1H-pyridin-2-one | AMPA Receptor Antagonism | Perampanel | nih.gov |

| 3-Aminopiperidine | Pharmaceutical Intermediate | Quinolone Antibacterials, Enzyme Inhibitors | google.com |

| Amino Acetophenones | Natural Product Analogs | 3-Aryl-2-quinolones | mdpi.com |

Scaffold Design for Targeted Ligand Libraries and Drug Discovery Efforts

The design and synthesis of focused chemical libraries around a privileged scaffold is a cornerstone of modern drug discovery. The this compound structure is an exemplary scaffold for such efforts due to its combination of rigidity, 3D complexity, and functional handles for chemical elaboration.

A prime example of this strategy is the development of a kinase-targeted fragment library based on the related 3-aminopyridin-2-one scaffold. nih.gov Researchers synthesized a library of compounds by introducing various aromatic rings at the C5-position, which generally increased biochemical activity against a panel of 26 protein kinases. nih.gov Screening this library led to the rapid identification of potent and ligand-efficient inhibitors of MPS1 and Aurora kinases. nih.govebi.ac.uk

The success of this approach was further bolstered by structural biology. X-ray crystallography revealed the binding mode of the fragment-like compounds, showing key interactions with a conserved lysine (B10760008) residue in the kinase domain. nih.gov This structural information is invaluable for guiding the next phase of drug design, highlighting specific regions of the target that can be exploited to improve potency and selectivity. nih.gov The ability to generate a diverse library from a single core scaffold and then use structural data to rationally optimize the hits is a powerful paradigm in drug discovery. nih.govnih.gov The this compound scaffold is well-suited for this approach, offering the potential to generate libraries targeting a wide array of protein families.

Table 2: Research Findings on a Kinase-Targeted Library from a Related Scaffold

| Compound/Fragment | Modification | Target Kinase(s) | Key Finding | Reference |

| 3-Aminopyridin-2-one | Parent Fragment | Aurora A, AKT2 | Showed weak initial activity, serving as a starting point. | nih.gov |

| Fragment 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) | Addition of methyl-pyrazole | MPS1, Aurora Kinases | Identified as a ligand-efficient inhibitor from the library screen. | nih.govebi.ac.uk |

| Fragment 3 (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) | Addition of pyridine (B92270) | MPS1, Aurora Kinases | Identified as a ligand-efficient inhibitor from the library screen. | nih.govebi.ac.uk |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Amino-6-phenylpiperidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted phenyl precursors. A common approach involves ring-closing of amino acid derivatives or reductive amination of ketone intermediates. For example, analogous piperidinone derivatives are synthesized using ammonium acetate as a catalyst in refluxing ethanol, with yields influenced by temperature and solvent polarity . Optimization can involve varying the equivalents of reducing agents (e.g., sodium borohydride) or using microwave-assisted synthesis to accelerate reaction kinetics. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidinone ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with a C18 column and a buffered mobile phase (e.g., ammonium acetate at pH 6.5) is recommended to resolve impurities . Residual solvents can be quantified via gas chromatography (GC) with flame ionization detection, adhering to pharmacopeial guidelines .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the phenyl or amino groups. Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and binding affinity to CNS targets, as seen in analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one . Computational docking (e.g., AutoDock Vina) can predict interactions with receptors like GABA-A, while in vitro assays (e.g., radioligand binding) validate target engagement .

Q. What computational methods are recommended for predicting the binding affinity of this compound analogs to target receptors?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess conformational stability and electronic properties. Tools like Schrödinger Suite or MOE enable docking studies to map interactions with active sites (e.g., serotonin transporters). Free energy perturbation (FEP) methods refine affinity predictions by estimating ΔG binding values. Cross-validation with experimental IC₅₀ data from radioligand assays ensures model accuracy .

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer : Systematic reviews following Cochrane guidelines are critical. Begin by defining inclusion/exclusion criteria (e.g., studies with ≥95% compound purity). Use tools like PRISMA flow diagrams to screen literature. Meta-analysis with random-effects models quantifies heterogeneity, while subgroup analysis identifies confounding variables (e.g., assay type, cell lines). In cases of irreconcilable data, conduct head-to-head comparative studies under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.